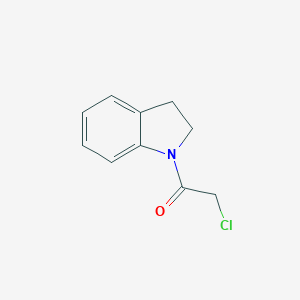

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone

Overview

Description

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone is a chemical compound that is widely used in laboratory experiments. It belongs to a class of compounds known as ‘indoles’, which are characterized by a nitrogen-containing six-membered ring. The compound has a molecular formula of C7H8ClNO and a molecular weight of 161.58 g/mol. It is a white crystalline solid with a melting point of 174-176 °C. It is soluble in methanol, ethanol, and ethyl acetate, and slightly soluble in water.

Scientific Research Applications

Synthesis and Biological Activities

- Antimicrobial and Antifungal Applications : 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone has been utilized in the synthesis of novel 1H-indole derivatives with significant antimicrobial and antifungal activities. These compounds have been tested against pathogens like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, showing notable efficacy (Letters in Applied NanoBioScience, 2020).

Synthesis of Novel Derivatives

- Development of Anti-inflammatory Agents : This compound has been used in the preparation of various derivatives aimed at anti-inflammatory applications. The process involved condensation reactions with other compounds, leading to derivatives tested for anti-inflammatory activity on Wistar albino rats (Current drug discovery technologies, 2022).

- Receptor Antagonist Synthesis : It played a role in the synthesis of mixed D(2)/D(4) receptor antagonists, with the development of potent compounds through systematic structure-activity relation studies (Bioorganic & medicinal chemistry letters, 2002).

Novel Synthetic Approaches and Applications

- Enantioselective Synthesis : The compound was used in the biotransformation for the highly enantioselective synthesis of a chiral intermediate of Miconazole, a significant advance in drug synthesis (Catalysts, 2019).

- Analgesic and Anti-inflammatory Properties : Synthesis of novel 1-(1H-indol-1-yl)ethanone compounds from this compound led to the analysis of their effects on the COX-2 enzyme and testing for in vivo analgesic and anti-inflammatory activity (Letters in Drug Design & Discovery, 2022).

Other Synthesis Applications

- Synthesis of Various Bioactive Molecules : This compound has been a key reactant in the synthesis of a range of bioactive molecules, including those with antioxidant and antimicrobial properties (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHQTTKUMFDVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937974 | |

| Record name | 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17133-48-1 | |

| Record name | Indoline, 1-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017133481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17133-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROACETYL)INDOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.